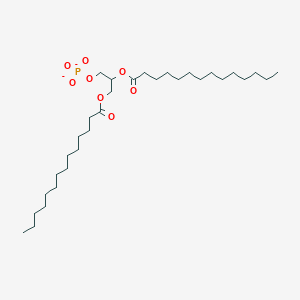
1,2-Dimyrsitoylphosphatidate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dimyrsitoylphosphatidate(2-) is a phosphatidate(2-) obtained by deprotonation of both phosphate OH groups of 1,2-dimyristoylphosphatidic acid; major species at pH 7.3. It is a conjugate base of a dimyristoyl phosphatidic acid.
Scientific Research Applications
Interaction with Biological Molecules
- Interaction with alpha-melanocyte stimulating hormone : The interaction of alpha-MSH with 1,2-dimyristoylphosphatidate (DMPA) alters its structure and stability in a membrane environment, stabilizing the hormone in a conformation different from that in solution, which could be crucial for its biological activity (Contreras et al., 2001).
Lipid Dynamics and Membrane Behavior
- Influence on lipid dynamics : Methanol, when used in the study of biological membranes, significantly impacts the dynamics of lipids including 1,2-dimyristoylphosphatidate, accelerating lipid transfer and flip-flop kinetics, which has implications for understanding the structure-function relationship in bilayers (Nguyen et al., 2019).
Membrane Electrophysiology
- Electrochemical properties in self-assembled monolayers : The use of 1,2-dimyristoylphosphatidate in self-assembled monolayers on gold surfaces has revealed insights into the electrochemical interactions of lipid layers, particularly showing effects on the permeability of various probes through the lipid layer (Twardowski & Nuzzo, 2004).
Nanotechnology Applications
- Formation of Nanotubes : DMPA has been utilized in the formation of human serum albumin nanotubes, providing a method for incorporating lipophilic components like channels or receptors, making them potentially useful in probing biological systems (Lu, Ai, & Li, 2005).
Membrane Interaction Studies
- Study of membrane interactions : Research on the interaction of DMPA with various metal ions provides insights into lipid-metal ion interfacial interactions, which is valuable in understanding the structural and functional aspects of biological membranes (Oberts & Blanchard, 2009).
Membrane Model Systems
- Acidic bicellar solutions as membrane models : The inclusion of DMPA in bicellar solutions has been explored to establish acidic bicelles as a useful membrane model system, offering a medium for studying membrane-associated biological molecules (Struppe, Whiles, & Vold, 2000).
properties
Product Name |
1,2-Dimyrsitoylphosphatidate(2-) |
|---|---|
Molecular Formula |
C31H59O8P-2 |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/p-2 |
InChI Key |
OZSITQMWYBNPMW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




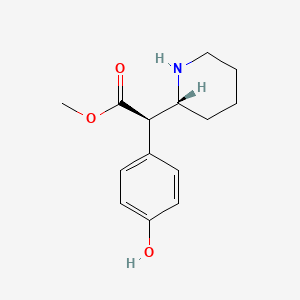
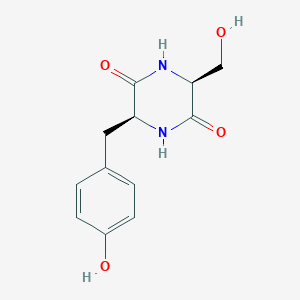
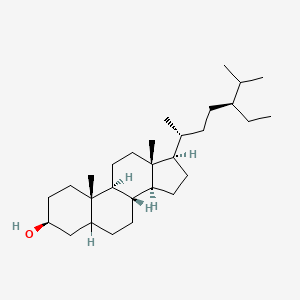

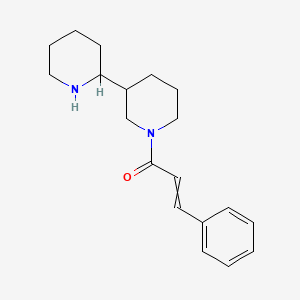
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)
![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
![2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile](/img/structure/B1229992.png)

![2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B1229995.png)
![3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium](/img/structure/B1229998.png)
![6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230000.png)